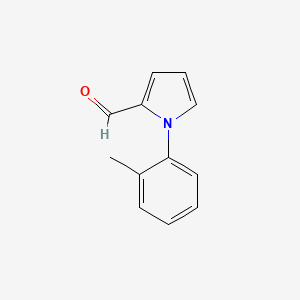

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Descripción general

Descripción

1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 2-methylphenyl group and an aldehyde functional group at the 2-position

Métodos De Preparación

The synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, primary alcohols, substituted aromatic compounds, and imines or hydrazones.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

This compound is utilized as an important intermediate in the synthesis of pharmaceuticals, particularly for developing drugs aimed at treating neurological disorders. Its structural features allow it to interact effectively with biological targets, making it valuable in medicinal chemistry .

Biological Activities

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: It has shown efficacy against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a building block for creating more complex organic molecules. It facilitates the synthesis of heterocyclic compounds and natural product analogs, which are essential for developing new materials with tailored properties .

Fluorescent Dyes

Applications in Biological Imaging

this compound can be utilized in producing fluorescent dyes. These dyes are crucial for biological imaging and diagnostics, enhancing visibility in research applications . The compound's unique properties allow it to function effectively in various imaging techniques.

Agricultural Chemicals

Pest Control Solutions

The compound has potential applications in formulating agrochemicals. It can contribute to pest control and crop protection strategies, thereby improving agricultural productivity. Research into its effectiveness as an agricultural chemical is ongoing, with promising results being reported .

Material Science

Development of Advanced Materials

The unique structural properties of this compound make it valuable in material science. It is explored for applications in developing polymers and nanotechnology-based materials. The compound's ability to form covalent bonds with other materials enhances its utility in creating advanced composites .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; potential antimicrobial and anticancer effects |

| Organic Synthesis | Building block for complex organic molecules; synthesis of heterocycles and natural product analogs |

| Fluorescent Dyes | Used in biological imaging and diagnostics; enhances visibility |

| Agricultural Chemicals | Potential use in pest control formulations; improves agricultural productivity |

| Material Science | Valuable in developing polymers and nanotechnology-based materials |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound induced apoptosis and inhibited cell proliferation effectively:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | <10 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 12.5 | Inhibition of proliferation |

Case Study 2: Antimicrobial Properties

Research on the antimicrobial activity demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as a therapeutic agent against infections .

Mecanismo De Acción

The mechanism of action of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function and leading to various biological effects.

Comparación Con Compuestos Similares

1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

1-(2-Methylphenyl)-1H-pyrrole-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.

1-(2-Methylphenyl)-1H-pyrrole-2-methanol:

1-(2-Methylphenyl)-1H-pyrrole-2-nitrile: This compound has a nitrile group, which imparts different chemical properties and reactivity compared to the aldehyde group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties that can be exploited in various applications.

Actividad Biológica

1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde, an organic compound with the formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol, is characterized by its pyrrole ring structure substituted with a 2-methylphenyl group and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-infective, anti-cancer, and enzyme inhibitory properties.

- Molecular Formula: C₁₂H₁₁NO

- Molecular Weight: 185.22 g/mol

- Density: Approximately 1.05 g/cm³

- Structure: Characterized by a pyrrole ring with a 2-methylphenyl substituent and an aldehyde group.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Paal-Knorr Pyrrole Synthesis: A classical method for synthesizing pyrroles.

- Vilsmeier-Haack Formylation: This method allows the introduction of the aldehyde group into the pyrrole structure.

These synthetic routes facilitate the production of the compound for further biological evaluation.

Enzyme Inhibition

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant enzyme inhibitory activity. For instance, certain synthesized compounds have shown potent inhibition against jack bean urease (JBU), highlighting their potential as anti-urease agents.

Anti-Cancer Activity

The biological activity of this compound extends to anti-cancer properties. In studies involving various cancer cell lines, compounds structurally related to this compound have demonstrated cytotoxic effects. For example, certain derivatives have exhibited IC50 values in the low micromolar range against MCF7 and NCI-H460 cell lines, indicating promising anti-tumor activity .

Anti-Infective Properties

Pyrrole derivatives have also been explored for their anti-infective properties. Some synthesized compounds have shown effectiveness against Leishmania and Plasmodium species, suggesting their potential utility in treating parasitic infections.

Case Studies

The following table summarizes key findings from various studies on the biological activity of related pyrrole compounds:

Propiedades

IUPAC Name |

1-(2-methylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-5-2-3-7-12(10)13-8-4-6-11(13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIZTGAXDZATQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395272 | |

| Record name | 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35524-41-5 | |

| Record name | 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.